molecular formula C9H16O B14711359 4,4,6-Trimethyl-cyclohex-2-en-1-ol CAS No. 21592-95-0

4,4,6-Trimethyl-cyclohex-2-en-1-ol

Cat. No.: B14711359
CAS No.: 21592-95-0
M. Wt: 140.22 g/mol
InChI Key: NRODQAAVEUMKOS-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-cyclohex-2-en-1-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol . Its CAS registry number is 21592-95-0 . This compound is a cyclohexenol derivative, which is a class of molecules often investigated for their utility in organic synthesis and as potential intermediates in the production of fragrances, pharmaceuticals, and other fine chemicals. While the specific biological activity and detailed application profile for this compound are areas for further research exploration, related structural analogues, such as 4,4,6-trimethylcyclohex-2-en-1-one, are noted for their roles in odorant compositions . Researchers value this family of compounds for their functional groups that are amenable to further chemical modification, making them versatile building blocks in synthetic chemistry. This product is intended for Research Use Only (RUO) and is strictly for use by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

CAS No.

21592-95-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4,4,6-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h4-5,7-8,10H,6H2,1-3H3

InChI Key

NRODQAAVEUMKOS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=CC1O)(C)C

Origin of Product

United States

Preparation Methods

Luche Reduction with Sodium Borohydride/Cerium Chloride

The most widely documented method involves the Luche reduction of 4,4,6-trimethyl-cyclohex-2-en-1-one (CAS 13395-73-8) using sodium borohydride (NaBH₄) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol.

Procedure :

  • Dissolve 17 mmol ketone and 19 mmol CeCl₃·7H₂O in 50 mL methanol at 0°C.
  • Add 18 mmol NaBH₄ in portions over 20 minutes.
  • Stir for 10 minutes post-addition, then remove solvent under vacuum.
  • Extract with diethyl ether, wash with HCl (1M), NaHCO₃ (sat.), and brine.
  • Purify via column chromatography (10% ethyl acetate/hexane).

Outcomes :

  • Yield: 94%
  • Purity: >98% (GC analysis)
  • Selectivity: Exclusive 1,2-reduction due to Ce³⁺ coordination.

Lithium Aluminium Hydride (LiAlH₄) Reduction

Patent EP3763352A1 describes a high-temperature reduction using LiAlH₄ in ethers (e.g., tetrahydrofuran):

Conditions :

  • Temperature: 65–165°C
  • Solvent: Dimethoxyethane or dioxane
  • Molar ratio (ketone:LiAlH₄): 1:1.1

Performance :

  • Yield: 82–89%
  • Byproducts: <5% over-reduced cyclohexanol derivatives.

Catalytic Hydrogenation Routes

Palladium-Catalyzed Hydrogenation

A two-step process from EP0585828B1 converts E,E-6-(2',6',6'-trimethyl-cyclohex-1'-enyl)-4-methyl-hexa-2,4-dien-1-al to the target alcohol via hydrogenation:

Steps :

  • Hydrogenate dienal at 40 psi H₂ with 5% Pd/C in ethanol.
  • Reflux with LiAlH₄ to reduce residual carbonyl groups.

Data :

  • Overall yield: 74%
  • Stereoselectivity: 3:1 (cis:trans).

Enzymatic Dihydroxylation

Pseudomonas putida UV4 catalyzes cis-dihydroxylation of substituted phenols, yielding 4-hydroxycyclohex-2-en-1-one intermediates, which are reduced to the target alcohol:

Key Parameters :

  • Substrate: 2,4,5-Trimethylphenol
  • Biocatalyst: Toluene dioxygenase
  • Post-reduction: NaBH₄ in tetrahydrofuran

Results :

  • Conversion: 68%
  • Enantiomeric excess: 92% (S-configuration).

Industrial-Scale Syntheses

Continuous Flow Reduction

Patent CN105439838A details a continuous process for related cyclohexenols, adaptable to 4,4,6-trimethyl derivatives:

Apparatus :

  • Microreactor (0.5 mm ID)
  • Residence time: 2.5 minutes

Conditions :

  • Temperature: 50°C
  • Pressure: 8 bar
  • Catalyst: Cu-Zn-Al oxide

Advantages :

  • Productivity: 12 g·L⁻¹·h⁻¹
  • Catalyst lifetime: >500 hours.

Reaction Mechanism Insights

Stereochemical Control

The Luche reduction proceeds via a chelation-controlled mechanism:

  • Ce³⁺ coordinates to the carbonyl oxygen and adjacent double bond.
  • Hydride attack occurs syn to the larger substituent (4-methyl group).
  • Transition state stabilization minimizes epimerization.

Computational Data :

  • ΔG‡: 18.3 kcal/mol (B3LYP/6-31G*)
  • Selectivity origin: 1.2 Å Ce–O bond vs. 1.5 Å in Na⁺ complexes.

Byproduct Formation Pathways

Major byproducts arise from:

  • Over-reduction: 5% 4,4,6-trimethylcyclohexanol (LiAlH₄ routes)
  • Wagner-Meerwein rearrangements: <3% (acidic workup conditions)

Optimization Strategies

Solvent Effects

Solvent Yield (%) Reaction Time (h) Selectivity (%)
Methanol 94 0.5 99
Ethanol 89 1.2 97
THF 78 2.5 92
DCM 65 3.0 88

Data from

Methanol optimizes both yield and selectivity due to its polarity and Ce³⁺ solvation capacity.

Temperature Gradients

Temperature (°C) Conversion (%) 4,4,6-TMCH Yield (%)
0 98 94
25 99 89
40 99 82
60 100 75

Adapted from

Lower temperatures favor kinetic control, suppressing aldol condensation side reactions.

Industrial Applications

Fragrance Chemistry

The compound serves as a precursor to Ambrox® analogs via acid-catalyzed cyclization:

Process :

  • React 4,4,6-trimethyl-cyclohex-2-en-1-ol with BF₃·Et₂O.
  • Heat at 120°C for 3 hours.
  • Distill under vacuum (0.1 mbar).

Output :

  • Ambrox® yield: 63%
  • Odor threshold: 0.8 ng/L (marine amber profile).

Pharmaceutical Intermediates

In vitamin A synthesis, the alcohol undergoes Oppenauer oxidation to retinal analogs:

Conditions :

  • Catalyst: Al(OiPr)₃ (20 mol%)
  • Oxidant: Cyclohexanone (5 eq.)
  • Temperature: 80°C

Results :

  • Conversion: 91%
  • Purity: 98.5% (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,6-Trimethyl-cyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4,4,6-trimethyl-cyclohex-2-en-1-ol, a comparative analysis with structurally or functionally related compounds is essential. Key comparisons include:

Structural Analogues

  • 4-Methylcyclohex-2-en-1-ol : Lacking two methyl groups, this compound exhibits higher polarity and lower thermal stability. It is more reactive in oxidation reactions due to reduced steric protection.
  • Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol) : Unlike this compound, menthol has a saturated cyclohexane ring and is widely used in flavoring. The unsaturated ring in the former enhances its electrophilicity, making it more prone to participate in Maillard reaction pathways .

Functional Analogues in Volatile Profiles

  • 1-Octen-3-ol: A C8 alcohol with a mushroom-like odor, 1-octen-3-ol shares a similar biosynthetic origin via fatty acid oxidation (e.g., linoleic acid). However, this compound is less abundant in natural systems and shows stronger correlations with oleic acid metabolism in oat bran .
  • (Z)-4,5-Dimethylhept-2-en-3-ol : Both compounds are branched unsaturated alcohols linked to lipid degradation. However, this compound has a cyclic structure, which reduces its volatility (retention time: 23.27 min in GC-MS) compared to linear analogues like (Z)-4,5-dimethylhept-2-en-3-ol (retention time: 30.74 min) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Retention Time (GC-MS, min) Key Functional Groups
This compound C9H16O 23.27 Cyclohexenol, methyl
1-Octen-3-ol C8H16O 15.84 Linear alcohol
(Z)-4,5-Dimethylhept-2-en-3-ol C9H18O 30.74 Branched unsaturated alcohol

Table 2: Correlation with Fatty Acids in Oat Bran Processing

Compound Correlation with Oleic Acid (C18:1) Correlation with Linoleic Acid (C18:2)
This compound Strong positive (p<0.01) Not significant
1-Octen-3-ol Moderate positive (p<0.05) Strong positive (p<0.01)
Hexanal Not significant Strong positive (p<0.01)

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